- Fast preparation method of aromatic aldehydes from carbazole and hydroxyaromatic derivatives under microwave irradiation, Modern Polymeric Materials for Environmental Applications, 2006, 129, 129-132

Cas no 95-01-2 (2,4-Dihydroxybenzaldehyde)

2,4-Dihydroxybenzaldehyde is an aromatic aldehyde used in organic synthesis. It exhibits high reactivity due to its electrophilic properties and can facilitate condensation reactions. Its solubility in various solvents makes it a versatile intermediate for producing pharmaceuticals, agrochemicals, and dyes, offering efficient conversion rates and minimal byproduct formation.

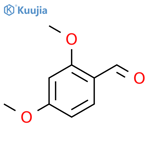

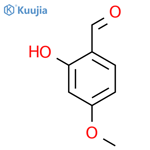

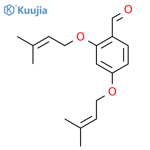

2,4-Dihydroxybenzaldehyde structure

商品名:2,4-Dihydroxybenzaldehyde

2,4-Dihydroxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,4-Dihydroxybenzaldehyde

- beta-Resorcylaldehyde

- 2,4,6-TRIPHENYL-S-TRIAZINE

- 2,4-dihydroxy-benzaldehyde

- 2,4-Dihydroxybenzene carbonal

- 4-Formylresorcinol

- 4-Hydroxysalicylaldehyde

- Benzaldehyde,2,4-dihydroxy

- ethyl 7-hydroxycoumarin-3-carboxylate

- p-hydroxysalicylic aldehyde

- resorcialdehyde

- β-Resorcylaldehyde

- Benzaldehyde, 2,4-dihydroxy-

- beta-Resorcaldehyde

- beta-Resorcinaldehyde

- beta-Resorcylic aldehyde

- 2,4-Dihydroxybenzenecarbonal

- Salicylaldehyde, 4-hydroxy-

- 4-Hydroxysalicyladehyde

- 2,4-Dihydroxybenzaldehyd

- beta-Rosorcaldehyde

- .beta.-Resorcylaldehyde

- .beta.-Resorcaldehyde

- .beta.-Resorcinaldehyde

- .beta.-Resorcylic aldehyde

- 2,4-Dihydroxybenzaldehyde (ACI)

- β-Resorcylaldehyde (6CI, 8CI)

- 2,4-Dihydroxybezaldehyde

- 2,4-Dihydroxysalicylaldehyde

- 4-Formylbenzene-1,3-diol

- 6-Formylresorcinol

- NC 012

- NSC 8690

- β-Resorcaldehyde

- β-Resorcinaldehyde

- β-Resorcylic aldehyde

- BETA-RESORCYLADLEHYDE

- á-resorcylaldehyde

- 2,4-DIHYDROXYLBENZALDEHYDE

- 2,4-Dihydroxybenzaldehyde,98%

- 4-Dihydroxybenzaldehyde

- 2,4-Dihydroxybenzald

- b-resorcylaldehyde

- NSC8690

- 4-08-00-01753 (Beilstein Handbook Reference)

- b-Resorcinaldehyde

- NSC-8690

- NS00040433

- BRN 0878548

- 2,4-bis(oxidanyl)benzaldehyde

- DIHYDROXYBENZALDEHYDE, 2,4-

- HMS2270K22

- AKOS000118990

- 95-01-2

- A934060

- EN300-21460

- .BETA.-RESORCYLALDEHYDE [MI]

- 2,4-dihydroxyl benzaldehyde

- InChI=1/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10

- BDBM50140239

- SMR000639137

- AI3-24367

- MLS001076174

- UNII-772JOF6LZS

- MFCD00011686

- 24-Dihydroxybenzaldehyde

- CHEMBL243587

- Resorcinal

- AC-24172

- Q27121977

- A845149

- b-Resorcaldehyde

- FT-0610123

- A-Resorcylaldehyde

- CS-W007539

- 772JOF6LZS

- F11148

- 2,4-Dihydroxybenzaldehyde, Vetec(TM) reagent grade, 98%

- 2,4dihydroxybenzaldehyde

- 2,4-dihydroxy benzaldehyde

- 2,4-Dihydroxybenzaldehyde, 98%

- SY007063

- F1995-0226

- SCHEMBL93513

- Z104497974

- EINECS 202-383-1

- D0564

- STR01512

- AMY25823

- PD158252

- 2,4 dihydroxybenzaldehyde

- Beta-resorcyl aldehyde

- 2,4,-dihydroxybenzaldehyde

- HY-W007539

- AP-065/40195541

- b-Resorcylic aldehyde

- DTXSID8021806

- 2,4-dihydoxy-benzaldehyde

- NCGC00247446-01

- 2,4-Dihyroxybenzaldehyde

- W-100175

- CHEBI:50198

- STK299744

- BBL012171

- DTXCID101806

- DB-027606

-

- MDL: MFCD00011686

- インチ: 1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H

- InChIKey: IUNJCFABHJZSKB-UHFFFAOYSA-N

- ほほえんだ: O=CC1C(O)=CC(O)=CC=1

- BRN: 878548

計算された属性

- せいみつぶんしりょう: 138.03200

- どういたいしつりょう: 138.031694

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 57.5

- 疎水性パラメータ計算基準値(XlogP): 1.5

- 互変異性体の数: 12

じっけんとくせい

- 色と性状: 灰白色から茶色黄色の粉末。

- 密度みつど: 1.2667 (rough estimate)

- ゆうかいてん: 135-137 °C (lit.)

- ふってん: 220-228 °C/22 mmHg(lit.)

- フラッシュポイント: 220℃/22mm

- 屈折率: 1.4600 (estimate)

- ようかいど: DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)

- すいようせい: 解体

- あんていせい: Stable. May be air sensitive. Combustible. Incompatible with strong oxidizing agents.

- PSA: 57.53000

- LogP: 0.91030

- かんど: Air Sensitive

- 酸性度係数(pKa): 7.56±0.18(Predicted)

- マーカー: 8156

- ようかいせい: エタノール、エーテル、トリクロロメタン、氷酢酸に溶けやすく、冷ベンゼンに微溶解する。

2,4-Dihydroxybenzaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26-S36-S37/39

- RTECS番号:VH3600000

-

危険物標識:

- 包装等級:I; II; III

- リスク用語:R22; R36/37/38

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- TSCA:Yes

2,4-Dihydroxybenzaldehyde 税関データ

- 税関コード:29124900

- 税関データ:

中国税関番号:

2912499000概要:

291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、テトラホルムアルデヒド外観

要約:

291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

2,4-Dihydroxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1995-0226-10g |

2,4-dihydroxybenzaldehyde |

95-01-2 | 95% | 10g |

$84.0 | 2023-09-06 | |

| Enamine | EN300-21460-25.0g |

2,4-dihydroxybenzaldehyde |

95-01-2 | 95% | 25.0g |

$38.0 | 2023-07-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047188-500g |

2,4-Dihydroxybenzaldehyde |

95-01-2 | 98% | 500g |

¥761.00 | 2024-04-24 | |

| Key Organics Ltd | STR01512-10MG |

2,4-Dihydroxybenzaldehyde |

95-01-2 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12868-100g |

2,4-Dihydroxybenzaldehyde, 98% |

95-01-2 | 98% | 100g |

¥2204.00 | 2023-03-03 | |

| eNovation Chemicals LLC | D781109-500g |

2,4-Dihydroxybenzaldehyde |

95-01-2 | 98% | 500g |

$150 | 2023-09-03 | |

| Life Chemicals | F1995-0226-1g |

2,4-dihydroxybenzaldehyde |

95-01-2 | 95% | 1g |

$21.0 | 2023-09-06 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017477-25g |

2,4-Dihydroxybenzaldehyde |

95-01-2 | 98% | 25g |

¥61 | 2024-07-19 | |

| eNovation Chemicals LLC | D660636-100g |

2,4-Dihydroxybenzaldehyde |

95-01-2 | 97% | 100g |

$200 | 2024-06-05 | |

| Life Chemicals | F1995-0226-0.25g |

2,4-dihydroxybenzaldehyde |

95-01-2 | 95% | 0.25g |

$18.0 | 2023-09-06 |

2,4-Dihydroxybenzaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; rt; 1 h, rt

1.2 30 min, rt; 1 h

1.2 30 min, rt; 1 h

リファレンス

ごうせいかいろ 2

ごうせいかいろ 3

はんのうじょうけん

1.1 Solvents: Chloroform ; 1 h, rt; 1 h, reflux

1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ; 1 h, reflux

1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ; 1 h, reflux

リファレンス

- The Use of Solid-Phase Supported 1-N-Piperazine-4-N-carboxaldehyde in Vilsmeier Reactions, Journal of Combinatorial Chemistry, 2004, 6(2), 270-274

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 1 h, 65 °C

リファレンス

- A new method for the fast preparation of aromatic aldehydes from carbazole and hydroxyaromatic derivatives, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1105, 1105-1108

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether

リファレンス

- Simplification of the Gattermann synthesis of hydroxy aldehydes, Journal of the American Chemical Society, 1923, 45, 2373-7

ごうせいかいろ 6

はんのうじょうけん

1.1 Catalysts: Magnesium oxide ; 15 min

リファレンス

- Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives in the presence of nanocrystalline MgO as a solid base catalyst under solvent-free conditions, New Journal of Chemistry, 2018, 42(6), 4590-4595

ごうせいかいろ 7

はんのうじょうけん

1.1 Solvents: Water

リファレンス

- Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reaction, Synthetic Communications, 1996, 26(3), 603-10

ごうせいかいろ 8

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Diphosphoryl chloride

リファレンス

- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,

ごうせいかいろ 10

はんのうじょうけん

1.1 Solvents: Acetonitrile

1.2 Reagents: Phosphorus oxychloride

1.3 Solvents: Water

1.2 Reagents: Phosphorus oxychloride

1.3 Solvents: Water

リファレンス

- Enantioselective acylation of 2-hydroxymethyl-2,3-dihydrobenzofurans catalyzed by lipase from Pseudomonas cepacia (Amano PS) and total stereoselective synthesis of (-)-(R)-MEM-protected arthrographol, Tetrahedron: Asymmetry, 2000, 11(16), 3375-3393

ごうせいかいろ 11

はんのうじょうけん

1.1 Catalysts: 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Solvents: Methanol , Water

リファレンス

- β-Cyclodextrin mediated regioselective photo-Reimer-Tiemann reaction of phenols, Journal of Molecular Catalysis A: Chemical, 1998, 130(3),

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether

リファレンス

- Hydrogen cyanide. VI. Mechanism of Gattermann's hydrogen cyanide aldehyde synthesis, Journal of the Chemical Society, 1936, 184, 184-5

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone ; 240 h, reflux; reflux → rt

リファレンス

- Polymer bound transition metal complexes for catalytic oxidation of cyclohexene with molecular oxygen, Chinese Journal of Reactive Polymers, 2007, 16(1-2), 66-71

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 - 5 °C; 5 °C → 60 °C; 8 h, 60 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 7, cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 7, cooled

リファレンス

- Method for preparing 4-butyl-resorcinol, China, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Diphosphoryl chloride

リファレンス

- Vilsmeier formylation and glyoxylation reactions of nucleophilic aromatic compounds using pyrophosphoryl chloride, Tetrahedron, 1993, 49(19), 4015-34

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane ; 3 - 6 h, rt

リファレンス

- Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherate, Synthetic Communications, 2013, 43(1), 26-33

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Sodium acetate Solvents: Ethanol , Water ; 5 h, reflux

リファレンス

- NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural products, Synthetic Communications, 2009, 39(11), 1949-1956

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; rt; 2 h, rt

1.2 Reagents: Sodium acetate Solvents: Water ; heated

1.2 Reagents: Sodium acetate Solvents: Water ; heated

リファレンス

- Syntheses of 1,3-bis(2-hydroxy-4-methoxyphenyl)propane and 1,3-bis(2,4-dihydroxyphenyl)propane, Youji Huaxue, 2008, 28(5), 918-921

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Sulfuric acid ; 0.5 h, rt

リファレンス

- Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes, Journal of Organic Chemistry, 2023, 88(14), 10002-10013

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 1 h, < 30 °C; 30 °C → -7 °C

1.2 Solvents: Acetonitrile ; -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C

1.3 Reagents: Sodium thiosulfate ; 30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C

1.2 Solvents: Acetonitrile ; -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C

1.3 Reagents: Sodium thiosulfate ; 30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C

リファレンス

- Synthesis of 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid methyl ester, Huagong Jishu Yu Kaifa, 2010, 39(4), 10-11

2,4-Dihydroxybenzaldehyde Raw materials

- Benzenemethanaminium, 2,4-dihydroxy-N,N-dimethyl-, chloride (1:1)

- Vinylbenzyl Chloride, Mixture of 2, 3- and 4-isomers (Stabilized with TBC)

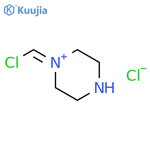

- 1-(Chloromethylidene)piperazin-1-ium chloride

- Carbonocyanidimidic amide, methyl-

- 2-Hydroxy-4-methoxybenzaldehyde

- Di-Ac-2,4-Dihydroxybenzaldehyde

- 2,4-Dimethoxybenzaldehyde

- Benzaldehyde, 2,4-bis[(3-methyl-2-butenyl)oxy]-

2,4-Dihydroxybenzaldehyde Preparation Products

2,4-Dihydroxybenzaldehyde サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

注文番号:sfd9315

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:35

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

注文番号:1903965

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Friday, 18 April 2025 17:04

価格 ($):discuss personally

2,4-Dihydroxybenzaldehyde 関連文献

-

Jana Pisk,Ivica ?ilovi?,Tomica Hrenar,Danijela Cvijanovi?,Gordana Pavlovi?,Vi?nja Vrdoljak RSC Adv. 2020 10 38566

-

Angel H. Romero,Ivan E. Romero,Lourdes Gotopo,Gustavo Cabrera,Hugo Cerecetto Mol. Syst. Des. Eng. 2023 8 358

-

3. Effect of structure variations on the quadruplex DNA binding ability of nickel Schiff base complexesKimberley J. Davis,Nawal M. O. Assadawi,Son Q. T. Pham,Monica L. Birrento,Christopher Richardson,Jennifer L. Beck,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2018 47 13573

-

Majid?M. Heravi,Vahideh Zadsirjan,Hoda Hamidi,Parvin Hajiabbas Tabar Amiri RSC Adv. 2017 7 24470

-

Seung-Heon Lee,Mojca Jazbinsek,Christoph P. Hauri,O-Pil Kwon CrystEngComm 2016 18 7180

-

Hanem M. Gad,S. M. El Rayes,Ehab A. Abdelrahman RSC Adv. 2022 12 19209

-

Cheng Chen,Yu-Xia Wang,Song-Bo Li,Qiong-You Wu New J. Chem. 2022 46 12711

-

Sylvain Debieu,Anthony Romieu Org. Biomol. Chem. 2015 13 10348

-

P. S. Hariharan,Savarimuthu Philip Anthony RSC Adv. 2014 4 41565

-

Gyandshwar Kumar Rao,Arun Kumar,Bharat Kumar,Dinesh Kumar,Ajai Kumar Singh Dalton Trans. 2012 41 1931

95-01-2 (2,4-Dihydroxybenzaldehyde) 関連製品

- 1194-98-5(2,5-Dihydroxybenzaldehyde)

- 139-85-5(Protocatechualdehyde)

- 708-06-5(2-hydroxynaphthalene-1-carbaldehyde)

- 99-50-3(Protocatechuic acid)

- 387-46-2(2,6-Dihydroxybenzaldehyde)

- 2144-08-3(2,3,4-Trihydroxybenzaldehyde)

- 2233-18-3(3,5-Dimethyl-4-hydroxybenzaldehyde)

- 487-70-7(2,4,6-Trihydroxybenzaldehyde)

- 6248-20-0(4-Formyl-2-methylresorcinol)

- 613-84-3(2-Hydroxy-5-methylbenzaldehyde)

推奨される供給者

atkchemica

(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

清らかである:99%

はかる:1kg

価格 ($):176.0